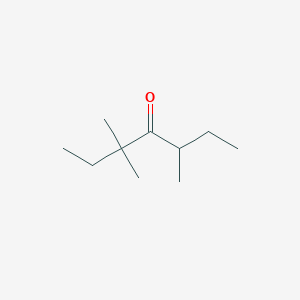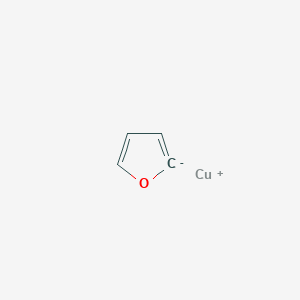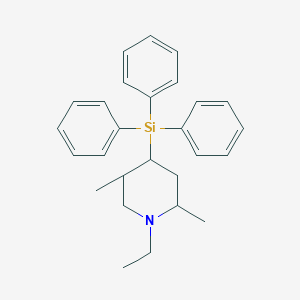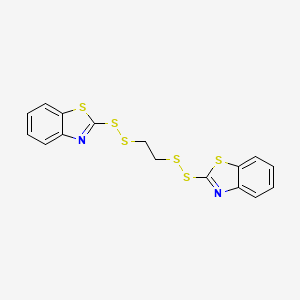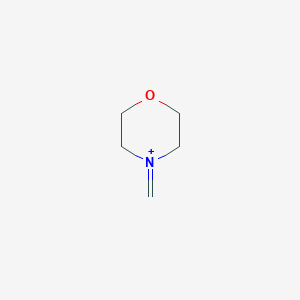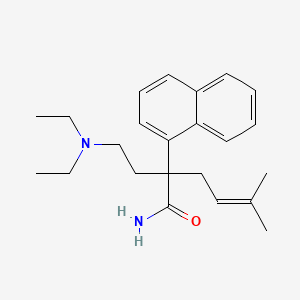
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetamide group with diethylaminoethyl, 3-methyl-2-butenyl, and 1-naphthyl groups, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis may include acetic anhydride, diethylamine, and naphthalene derivatives. Reaction conditions such as temperature, pressure, and catalysts play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction parameters and purification techniques, such as distillation and chromatography, are essential to achieve high-quality products. Safety measures and environmental considerations are also critical in the industrial production process.
化学反応の分析
Types of Reactions
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers may explore its biological activity and potential as a pharmaceutical agent.
Medicine: The compound could be investigated for its therapeutic properties and potential use in drug development.
Industry: It may find applications in the production of specialty chemicals, materials, and other industrial products.
作用機序
The mechanism by which Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- exerts its effects depends on its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its molecular interactions and pathways are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
Similar compounds to Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- include other acetamide derivatives with different substituents. Examples may include:
- Acetamide, N,N-diethyl-
- Acetamide, 2-(dimethylaminoethyl)-
- Acetamide, 2-(2-methyl-2-butenyl)-
Uniqueness
The uniqueness of Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties
特性
CAS番号 |
50765-89-4 |
|---|---|
分子式 |
C23H32N2O |
分子量 |
352.5 g/mol |
IUPAC名 |
2-[2-(diethylamino)ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C23H32N2O/c1-5-25(6-2)17-16-23(22(24)26,15-14-18(3)4)21-13-9-11-19-10-7-8-12-20(19)21/h7-14H,5-6,15-17H2,1-4H3,(H2,24,26) |
InChIキー |
MPEKZXIZMHBUPD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC(CC=C(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
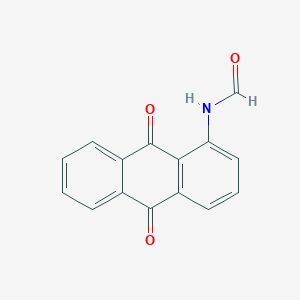


![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
